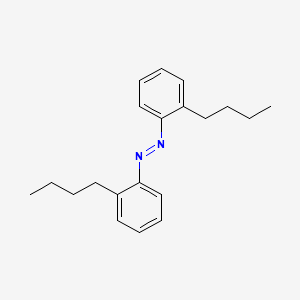

(E)-Bis(2-butylphenyl)diazene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61653-36-9 |

|---|---|

Molecular Formula |

C20H26N2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

bis(2-butylphenyl)diazene |

InChI |

InChI=1S/C20H26N2/c1-3-5-11-17-13-7-9-15-19(17)21-22-20-16-10-8-14-18(20)12-6-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3 |

InChI Key |

CZJLSOOJSZGYBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1N=NC2=CC=CC=C2CCCC |

Origin of Product |

United States |

Molecular Structure and Conformational Dynamics of E Bis 2 Butylphenyl Diazene

Advanced Structural Characterization Techniques

The precise elucidation of the molecular architecture of (E)-Bis(2-butylphenyl)diazene relies on a combination of sophisticated analytical methods. Spectroscopic and crystallographic techniques provide detailed insights into its stereochemistry, solid-state conformation, and the non-covalent forces governing its crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and stereochemistry of azobenzene (B91143) derivatives. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus. In the case of this compound, the (E)-configuration is the thermodynamically more stable isomer and is typically the exclusive or major product of synthesis.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the electronic environment and the planarity of the molecule. Similarly, the ¹³C NMR spectrum provides characteristic signals for the different carbon atoms in the molecule. For instance, in related substituted azobenzenes, the carbon atoms directly bonded to the azo nitrogen atoms (C-N=N) typically appear in the downfield region of the spectrum, confirming the presence of the diazene (B1210634) linkage. researchgate.net

As a representative example, the NMR data for a structurally similar compound, (E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene, highlights the types of signals observed. researchgate.netiucr.org

Table 1: Representative NMR Data for a Substituted (E)-Azobenzene Derivative

| Nucleus | Type of Signal | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic | 7.21 - 7.69 |

| ¹H | Alkyl (Butyl) | 1.44 (s, 9H) |

| ¹³C | Aromatic (C-N=N) | 153.7, 152.3 |

| ¹³C | Aromatic | 121.5 - 151.9 |

| ¹³C | Alkyl (Butyl) | 34.5, 31.9 |

Data from a related compound: (E)-1-{2,2-dibromo-1-[4-(tert-butyl)phenyl]ethenyl}-2-(3,4-dimethylphenyl)diazene. researchgate.netiucr.org

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the solid-state molecular structure, including precise bond lengths, bond angles, and torsion angles. For (E)-azobenzene derivatives, XRD analysis confirms the trans configuration around the central N=N double bond. nih.govresearchgate.net The molecule typically adopts a nearly planar conformation, although steric hindrance from substituents can cause the phenyl rings to twist out of the plane of the azo group. nih.gov

In the case of this compound, the ortho-butyl groups are expected to induce significant steric strain, forcing the phenyl rings to rotate relative to the central C-N=N-C plane. This twisting is a key structural feature that influences the molecule's electronic properties and its packing in the crystal lattice. nih.gov The analysis of crystal packing reveals how individual molecules arrange themselves, governed by intermolecular forces such as van der Waals interactions and potential π–π stacking. iucr.org

Crystallographic data for analogous compounds, such as (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-phenyldiazene, provide insight into the expected structural parameters. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Substituted (E)-Azobenzene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| N=N Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.43 Å |

| C-N=N Angle | ~113° |

| C-N=N-C Torsion Angle | ~180° (trans) |

| Dihedral Angle (Azo vs. Phenyl Ring) | 26.86° - 66.71° |

Data from a related compound: (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-phenyldiazene. nih.gov

Hirshfeld surface analysis is a powerful computational tool derived from X-ray diffraction data that allows for the visualization and quantification of intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact are highlighted. nih.govyoutube.com This method provides a detailed fingerprint of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. iucr.orgresearchgate.net

For a molecule like this compound, which lacks strong hydrogen bond donors or acceptors, the crystal packing is expected to be dominated by van der Waals forces, particularly H···H and C···H contacts. nih.govnih.gov The analysis can also reveal weaker interactions like C-H···π and π–π stacking, which play a crucial role in the supramolecular assembly. iucr.orgnih.gov The butyl groups would contribute significantly to the H···H contacts.

The relative contributions of different intermolecular contacts can be summarized in a 2D fingerprint plot. Analysis of similar azo compounds shows the typical distribution of these interactions. researchgate.netiucr.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Azo Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~40-50% |

| C···H / H···C | ~20-30% |

| Halogen···H / H···Halogen | ~10-15% |

| C···C (π–π stacking) | ~3-5% |

Data is representative of halogenated tert-butylphenyl azo compounds where halogen interactions are significant. For this compound, H···H and C···H contacts would be the most dominant. researchgate.netiucr.org

X-ray Diffraction Analysis of Solid-State Conformations and Crystal Packing

Conformational Analysis and Isomeric States

The conformational landscape of this compound is defined by the geometry of the central azo bridge and the orientation of the substituted phenyl rings. These factors are governed by a balance of electronic conjugation and steric repulsion.

Azobenzenes are characterized by their ability to exist as two distinct geometric isomers: E (trans) and Z (cis). wikipedia.org The (E)-isomer, as specified for this compound, is the thermodynamically more stable form. In this configuration, the two butylphenyl groups are positioned on opposite sides of the N=N double bond, resulting in a linear, more planar molecular shape. researchgate.net The C-N=N-C dihedral angle in the (E)-isomer is typically close to 180°. In contrast, the Z-isomer is a metastable state where the phenyl groups are on the same side of the azo bond, leading to a bent, non-planar structure. nih.gov The conversion from the stable E form to the Z form is usually initiated by light, while the reverse process can occur either photochemically or thermally. researchgate.netrsc.org

The substitution pattern on the aromatic rings has a profound impact on the molecular geometry of azobenzenes. nih.govrsc.org In this compound, the butyl groups are located at the ortho position (position 2) of each phenyl ring. This placement introduces significant steric hindrance near the azo linkage. To alleviate this steric clash between the butyl groups and the nitrogen atoms, the phenyl rings are forced to twist out of the plane defined by the central C-N=N-C atoms. nih.gov

This deviation from planarity is quantified by the C-C-N=N torsion angle. For instance, in a related compound with ortho-substituents, (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, the phenyl rings are twisted with respect to the azo unit by torsion angles of 13.2° and -5.3°. nih.gov Similar twisting is observed in other sterically hindered structures. nih.gov This distortion can influence the electronic properties of the molecule by disrupting the π-conjugation across the entire system, which in turn affects its color (absorption spectrum) and photochemical properties. nih.gov

Analysis of Noncovalent Interactions in Structural Stabilization

The conformational stability and molecular packing of this compound are significantly influenced by a network of noncovalent interactions. These weak, yet collectively crucial, interactions dictate the molecule's three-dimensional structure and play a pivotal role in the stabilization of its crystalline form. The analysis of these interactions provides insight into the subtle forces governing the supramolecular architecture of azobenzene derivatives.

The primary noncovalent forces at play within the structure of this compound include van der Waals forces, C-H···π interactions, and potential, though weaker, π-π stacking interactions. The presence and geometry of the ortho-butyl substituents are critical in modulating the nature and extent of these interactions.

Detailed crystallographic studies and computational analyses, often employing techniques like Hirshfeld surface analysis, allow for the quantification of these intermolecular contacts. nih.goviucr.org While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of structurally similar ortho-substituted azobenzenes provides a strong basis for understanding its structural stabilization. nih.govresearchgate.net

Van der Waals Interactions:

C-H···π Interactions:

Influence of Butyl Substituents:

The following table summarizes the types of noncovalent interactions expected to contribute to the structural stabilization of this compound, based on findings from similar molecular systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Contribution to Stabilization |

| Van der Waals | H (butyl, phenyl) | H (butyl, phenyl) | > 2.4 | Major contribution to crystal packing |

| C (butyl, phenyl) | H (butyl, phenyl) | > 2.7 | Significant contribution to packing | |

| N (azo) | H (butyl, phenyl) | > 2.6 | Minor contribution to packing | |

| C-H···π | C-H (butyl) | π-system (phenyl) | 2.5 - 2.9 | Directional stabilization of conformation |

| C-H (phenyl) | π-system (phenyl) | 2.5 - 2.9 | Intermolecular linking | |

| π-π Stacking | Phenyl Ring | Phenyl Ring | > 3.5 | Potentially weak due to steric hindrance |

Note: The data in this table is illustrative and based on typical values observed in related azobenzene structures. Specific distances for this compound would require dedicated crystallographic analysis.

Photophysical and Excited State Dynamics of E Bis 2 Butylphenyl Diazene

Electronic Absorption and Emission Characteristics

The photophysical properties of azobenzene (B91143) and its derivatives are dictated by the electronic transitions within the molecule, primarily the n→π* and π→π* transitions associated with the central azo (-N=N-) chromophore. The substitution pattern on the phenyl rings, such as the presence of 2-butyl groups in (E)-Bis(2-butylphenyl)diazene, can significantly modulate these properties.

The electronic absorption spectrum of this compound, like other azobenzene derivatives, is characterized by two main absorption bands. mdpi.com The first is a high-intensity band typically found in the ultraviolet (UV) region, which is assigned to the π→π* transition. For many azobenzenes, this peak is observed around 320-350 nm. mdpi.comresearchgate.net The second is a lower-intensity band in the visible region, corresponding to the formally forbidden n→π* transition, often appearing as a broad, weak band centered around 450 nm. mdpi.comresearchgate.net

The presence of bulky alkyl groups, such as butyl groups, in the ortho positions of the phenyl rings can influence the electronic structure and, consequently, the absorption spectrum. Steric hindrance between the ortho-substituents and the azo group can cause a twisting of the phenyl rings relative to the C-N=N-C plane. This departure from planarity can affect the extent of π-conjugation, potentially leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of the π→π* band. researchgate.net

Solvent polarity can also impact the absorption spectrum. The n→π* transition, involving the non-bonding lone pair electrons of the nitrogen atoms, is particularly sensitive to the solvent environment. In polar or protic solvents, this band typically exhibits a hypsochromic (blue) shift due to the stabilization of the ground state lone pair electrons through interactions like hydrogen bonding. Conversely, the π→π* transition may show a slight bathochromic (red) shift in more polar solvents.

Table 1: Representative UV-Vis Absorption Data for Ortho-Alkylated Azobenzenes in Different Solvents

| Solvent | Transition | Typical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Hexane | π→π | ~345 | High (~15,000 - 25,000) |

| n→π | ~450 | Low (~400 - 600) | |

| Ethanol | π→π | ~350 | High (~15,000 - 25,000) |

| n→π | ~440 | Low (~500 - 700) | |

| Acetonitrile | π→π | ~348 | High (~15,000 - 25,000) |

| n→π | ~445 | Low (~450 - 650) |

Note: This table presents typical data for azobenzenes with ortho-alkyl substituents and is intended to be illustrative for this compound, for which specific experimental data is not widely available.

While azobenzene itself is essentially non-fluorescent due to the highly efficient and rapid E/Z photoisomerization process that provides a non-radiative decay pathway from the excited state, certain derivatives can exhibit fluorescence. mdpi.com The introduction of bulky substituents at the ortho positions, as in this compound, is a key strategy for inducing fluorescence. mdpi.com

This phenomenon arises from steric hindrance. The bulky ortho-butyl groups can sterically restrict the molecular motion, specifically the rotation or inversion around the N=N bond, that is required for photoisomerization. mdpi.com By slowing down or inhibiting this efficient non-radiative decay channel, the radiative decay pathway (fluorescence) from the S1 excited state can become more competitive, leading to observable photoluminescence. The fluorescence emission for such sterically hindered azobenzenes is often observed in the blue to yellow region of the spectrum. mdpi.com The quantum yield of fluorescence is highly dependent on the degree to which the isomerization is sterically hindered.

Photoisomerization Mechanisms

The hallmark of azobenzene compounds is their ability to undergo reversible photoisomerization between the thermally stable E (trans) isomer and the metastable Z (cis) isomer upon irradiation with light of specific wavelengths. rsc.orgnih.gov This process is central to their application as molecular switches.

Two primary mechanistic pathways have been proposed for the isomerization of the N=N double bond in azobenzenes: rotation and inversion. researchgate.netresearchgate.net

Rotation: This mechanism involves a torsional motion around the N=N double bond in the excited state. Upon photoexcitation, the bond order of the central double bond is reduced, allowing for rotation to occur, leading to the other isomer.

Inversion: This pathway involves an in-plane, "lateral shift" motion of one of the phenyl groups. One of the nitrogen atoms transitions through a linear, sp-hybridized transition state. researchgate.net

For the E→Z photoisomerization of many simple azobenzenes, experimental and computational studies suggest that the rotation mechanism is often favored upon excitation to the S2 (π→π) state, while the inversion mechanism is more commonly associated with excitation to the S1 (n→π) state. rsc.org However, the operative mechanism can be influenced by factors such as substitution and the solvent environment. mdpi.com For the reverse Z→E thermal isomerization, the inversion mechanism is generally considered to be the lower energy pathway for many substituted azobenzenes. researchgate.net

Photoisomerization is initiated by the absorption of a photon, which promotes the molecule from its ground electronic state (S0) to an excited state (S1 or S2).

n→π Transition:* Irradiation with visible light corresponding to the n→π* absorption band populates the S1 excited state. Isomerization can then proceed directly from this state, often via an inversion pathway. rsc.org

π→π Transition:* Irradiation with higher-energy UV light populates the S2 excited state. The molecule typically undergoes very rapid internal conversion from S2 to the S1 state, from which isomerization then occurs. Alternatively, isomerization can proceed directly on the S2 potential energy surface via a rotational pathway before decaying to the ground state. rsc.orgnih.gov

The specific pathway taken after excitation determines the efficiency and quantum yield of the isomerization process.

The efficiency of photoisomerization and the stability of the resulting isomer are not constant but are influenced by several factors.

Substituent Effects: The electronic and steric nature of substituents plays a crucial role. The butyl groups in this compound exert a significant steric effect. As discussed, bulky ortho-substituents can sterically hinder the isomerization process, which may lower the quantum yield of E→Z conversion. mdpi.com Electronically, alkyl groups are weakly electron-donating, which can subtly influence the energies of the n→π* and π→π* transitions. researchgate.net

Light Wavelength: The wavelength of irradiating light is critical for controlling the isomerization. Light corresponding to the π→π* transition (UV region) typically promotes E→Z isomerization. The reverse Z→E isomerization can often be induced by irradiating with light absorbed by the Z isomer's n→π* band (visible region). nih.gov By selecting the appropriate wavelength, it is possible to control the direction of the switching process and influence the composition of the photostationary state (the equilibrium mixture of E and Z isomers under continuous irradiation). mdpi.com

The reversibility of the process is also key. While the E→Z conversion is light-driven, the Z→E back-isomerization can occur either photochemically or thermally. The thermal stability of the Z isomer is highly dependent on the substitution pattern, with some ortho-substituted derivatives exhibiting very long thermal half-lives, making them robust bistable switches. nih.gov

Catalysis of E/Z Isomerization (e.g., Nitric Oxide Catalysis)

The isomerization from the thermodynamically stable E (trans) isomer to the Z (cis) isomer of azobenzene compounds can be initiated by light, while the reverse Z to E process can occur thermally or photochemically. The rate of this thermal isomerization can be significantly accelerated through catalysis. Nitric oxide (NO) has been identified as an efficient catalyst for the E/Z isomerization of diazenes. nih.govacs.org

The catalytic mechanism involves the interaction of nitric oxide, a stable radical, with the lone pair electrons of the diazene (B1210634) nitrogen atoms. nih.govresearchgate.net This interaction forms a transient NO adduct. Density functional theory (DFT) calculations on the parent azobenzene molecule suggest that the binding of NO is weak and reversible, but the resulting adduct has a substantially lowered E/Z isomerization barrier of approximately 7.5 kcal/mol. nih.govresearchgate.net This lowered barrier facilitates rapid conversion between the isomers. The catalytic effect of nitric oxide on diazene isomerization can be potent, with observed rate enhancements of up to three orders of magnitude in solution for azobenzene. nih.govacs.org

For this compound, the presence of bulky butyl groups in the ortho positions of both phenyl rings introduces significant steric hindrance around the central azo moiety. This steric crowding would likely influence the kinetics of NO binding and the geometry of the resulting adduct, potentially altering the catalytic efficiency compared to unsubstituted azobenzene. However, the fundamental catalytic pathway is expected to remain the same.

Ultrafast Excited State Dynamics

Upon absorption of a photon, this compound, like other azobenzene derivatives, enters an electronically excited state. The subsequent relaxation and deactivation processes occur on an ultrafast timescale, typically in the femtosecond to picosecond range. rsc.org These dynamics are central to its function as a molecular switch, as they govern the efficiency and speed of the photoisomerization process. The journey from the initial excited state back to the ground state involves complex structural changes and passage through unique regions of the potential energy surface.

Time-Resolved Spectroscopic Probes (e.g., Transient Absorption Spectroscopy, Femtosecond Stimulated Raman Spectroscopy, Time-Resolved Infrared Spectroscopy)

To investigate the fleeting events that follow photoexcitation, researchers employ various time-resolved spectroscopic techniques. These methods use a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes as the molecule evolves.

Transient Absorption (TA) Spectroscopy : This is a widely used technique to track excited-state populations. By measuring the change in absorption of the probe pulse as a function of time delay after the pump pulse, one can determine the lifetimes of excited states and identify transient intermediates. For azobenzenes, TA spectroscopy reveals dynamics on the picosecond timescale, reflecting the rapid decay of the initially excited state. rsc.org

Femtosecond Stimulated Raman Spectroscopy (FSRS) : FSRS provides vibrational structural information about molecules in their excited states. This allows for the direct observation of structural changes, such as the twisting of the C-N=N-C dihedral angle, which is critical to the isomerization mechanism.

Time-Resolved Infrared (TRIR) Spectroscopy : TRIR is sensitive to changes in the vibrational modes of the molecule, particularly the N=N stretching frequency. This provides insight into the changing bond order of the azo group during the relaxation process.

While specific data for this compound is not available, the table below presents typical excited-state lifetimes for related azobenzene compounds, illustrating the ultrafast nature of their decay.

| Compound | Excited State | Lifetime (ps) | Environment | Reference |

|---|---|---|---|---|

| Azobenzene | S1 (n→π) | ~0.4 | Hexane | rsc.org |

| 4,4′-di-tert-butyl-azobenzene | S1 (n→π) | ~0.5 | Hexane | rsc.org |

| Diazocine (bridged azobenzene) | S1 (n→π*) | ~0.2 | Acetonitrile | researchgate.net |

Investigation of Non-Adiabatic Dynamics and Conical Intersections

The ultrafast return to the ground state in azobenzenes is a non-adiabatic process, meaning it violates the Born-Oppenheimer approximation, which assumes that electronic and nuclear motions are independent. This rapid internal conversion is facilitated by the presence of conical intersections (CIs). acs.org A conical intersection is a point of degeneracy between two electronic potential energy surfaces (e.g., the first excited state, S₁, and the ground state, S₀). researchgate.net

At a CI, the molecule can efficiently transition from the upper to the lower electronic state without emitting a photon. For azobenzenes, two primary pathways for photoisomerization have been proposed, both involving CIs:

Rotation : The molecule twists around the N=N double bond.

Inversion : One of the nitrogen atoms moves out of the plane of the phenyl ring, following a semi-linear path.

Theoretical studies indicate that after excitation, the molecule's geometry distorts rapidly towards a CI, allowing for efficient funnelling back to the ground state, populating both E and Z isomers. acs.org The presence of bulky ortho-substituents, such as the butyl groups in this compound, can sterically influence the accessibility and topology of these conical intersections, thereby affecting the quantum yields of isomerization. nih.gov Modern techniques like ultrafast X-ray diffraction are being developed to directly image molecular structures as they pass through these critical intersection points. nih.gov

Energy Transfer Processes and Dissociative Excited States

For azobenzene and its simple derivatives, the dominant deactivation pathway from the excited state is photoisomerization followed by rapid internal conversion to the ground state. researchgate.netresearchgate.net The energy absorbed from the photon is primarily dissipated as heat into the surrounding solvent as the molecule vibrationally cools in the ground state of either the E or Z form.

Dissociative excited states, where the absorbed energy leads to bond cleavage, are not a characteristic feature of the photophysics of the core azobenzene chromophore under typical UV-Vis irradiation conditions. The molecule's structure is robust, and the conical intersections provide a highly efficient and rapid non-radiative decay channel that outcompetes slower processes like fluorescence, phosphorescence, and dissociation. This photostability is a key reason for the utility of azobenzenes as reversible molecular switches.

Structural Reorganization and Relaxation Pathways in Excited States

Upon excitation to the S₁ (n→π) or S₂ (π→π) state, the geometry of this compound undergoes significant and rapid reorganization. The initial planar structure of the E-isomer distorts as the molecule moves along the excited-state potential energy surface towards a lower-energy region.

The key structural change is the twisting of the phenyl rings with respect to the central C-N=N-C plane. This torsional motion is a critical coordinate on the pathway to the conical intersection that facilitates isomerization and return to the ground state. acs.org The bulky ortho-butyl groups in this compound are expected to create significant steric repulsion, which will influence the preferred relaxation pathway. This steric clash likely raises the energy of planar transition states, potentially favoring a rotational pathway for isomerization. The steric hindrance imposed by these groups can also affect the thermal stability of the resulting Z-isomer, often leading to faster thermal Z→E relaxation compared to less substituted azobenzenes. nih.govmdpi.com The relaxation process concludes with the molecule re-emerging on the ground-state potential energy surface in either the E or Z configuration, followed by vibrational cooling to its equilibrium geometry.

Due to a lack of specific research data for "this compound" in the public domain, a detailed article focusing solely on the theoretical and computational chemistry of this specific compound cannot be generated at this time. Extensive searches have not yielded dedicated studies on its electronic structure, spectroscopic properties, or reaction mechanisms as outlined in the user's request.

Scientific literature often focuses on broader classes of compounds or specific derivatives with particular functional groups that elicit significant scientific interest. While general computational methodologies for studying azobenzene derivatives are well-established, specific findings for "this compound" are not available.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be produced. Generating content would require speculation or the extrapolation of data from dissimilar molecules, which would not be scientifically valid.

Theoretical and Computational Chemistry Studies

Advanced Computational Approaches for Excited State Dynamics

The behavior of molecules in their excited states, which are accessed upon absorption of light, is fundamental to understanding photoswitching mechanisms. Advanced computational techniques allow for the simulation of these ultrafast processes, providing insights that are often difficult to obtain through experimental means alone.

Ab Initio Multiple Spawning (AIMS) Simulations

Ab initio multiple spawning (AIMS) is a powerful quantum dynamics method used to simulate the non-adiabatic processes that occur in photoexcited molecules. wikipedia.org In this approach, the time-dependent Schrödinger equation is solved for the nuclei, allowing for the description of molecular motion across different electronic potential energy surfaces. wikipedia.org For (E)-Bis(2-butylphenyl)diazene, AIMS simulations can model the trajectory of the molecule after it has been excited by light, tracking the changes in its geometry and electronic structure on a femtosecond timescale.

These simulations are computationally intensive as they require the on-the-fly calculation of electronic energies, gradients, and non-adiabatic couplings. The "spawning" aspect of the method refers to the creation of new trajectory basis functions when a wavepacket approaches a region of strong coupling between electronic states, such as a conical intersection. This allows for an accurate representation of the quantum mechanical wavepacket as it evolves and bifurcates. wikipedia.org

| AIMS Simulation Parameter | Description |

| Electronic Structure Method | The level of theory used to calculate energies and forces (e.g., CASSCF, MS-CASPT2). |

| Basis Set | The set of functions used to build molecular orbitals (e.g., 6-31G*, cc-pVDZ). |

| Active Space | The set of orbitals and electrons included in a CASSCF calculation, crucial for describing the electronic transitions. |

| Number of Trajectories | The total number of initial trajectory basis functions used to represent the nuclear wavepacket. |

| Simulation Time | The duration for which the dynamics of the photoexcited molecule are propagated, typically in femtoseconds. |

Characterization of Excited State Dynamics and Decay Pathways

Upon photoexcitation, this compound can relax back to its ground state through various pathways, some of which lead to isomerization from the E to the Z form. Computational studies are crucial for mapping these decay channels. The primary excited states involved in the photoisomerization of azobenzene (B91143) derivatives are the n→π* (S1) and π→π* (S2) states.

For this compound, theoretical calculations can determine the relative energies of these states and the barriers to isomerization on the excited-state potential energy surfaces. The presence of the bulky 2-butylphenyl groups is expected to significantly influence the topology of these surfaces compared to unsubstituted azobenzene.

Key decay pathways that can be characterized computationally include:

Rotation: Isomerization occurs through rotation around the N=N double bond.

Inversion: Isomerization proceeds via an inversion-assisted mechanism at one of the nitrogen centers.

Computational simulations can reveal the preferred pathway by identifying the minimum energy path on the excited-state surface and the location of conical intersections that facilitate efficient internal conversion back to the ground state.

| Excited State Property | Computational Finding |

| S1 (n→π) Lifetime | The predicted timescale for decay from the first excited singlet state. |

| S2 (π→π) Lifetime | The predicted timescale for decay from the second excited singlet state, often involving rapid internal conversion to S1. |

| Quantum Yield | The calculated probability of E→Z isomerization following photoexcitation. |

| Key Geometries | The structures of transition states and conical intersections along the decay pathways. |

Structure-Property Relationship Elucidation through Computational Design

Computational chemistry offers a powerful tool for establishing clear relationships between the molecular structure of this compound and its photophysical properties. By systematically modifying the structure in silico and calculating the resulting properties, researchers can gain a deep understanding of how specific structural features influence the molecule's behavior.

For instance, the effect of the ortho-butyl groups on the absorption spectrum, the quantum yield of isomerization, and the thermal stability of the Z-isomer can be computationally investigated. These studies can guide the design of new photoswitches with tailored properties. For example, modifying the length or branching of the alkyl chain, or introducing different substituents on the phenyl rings, can tune the molecule's absorption wavelength and switching efficiency.

| Structural Modification | Predicted Effect on Property |

| Alkyl Chain Length | Alteration of steric hindrance, potentially affecting isomerization pathway and thermal stability. |

| Substituent Position | Shifting the substituent from ortho to meta or para positions would drastically change the steric and electronic environment. |

| Electronic Nature of Substituents | Introduction of electron-donating or electron-withdrawing groups can shift absorption wavelengths and modify excited-state lifetimes. |

By leveraging these computational design principles, it becomes possible to rationally engineer novel molecular photoswitches based on the this compound scaffold for specific applications.

Advanced Functionalization and Derivatives of E Bis 2 Butylphenyl Diazene

Strategies for Ortho-Substituted Diazene (B1210634) Synthesis

The synthesis of ortho-substituted diazenes, particularly symmetrically di-alkylated derivatives like (E)-Bis(2-butylphenyl)diazene, presents unique challenges due to steric hindrance. Traditional methods for creating the diazene bond, such as the Mills reaction (condensation of anilines with nitrosobenzenes) or oxidative coupling of anilines, can be inefficient for sterically demanding substrates. Therefore, more advanced strategies are often employed.

One prominent strategy involves the use of palladium-catalyzed cross-coupling reactions. While often applied for ortho-alkoxylation and halogenation, modifications of these protocols can be adapted for alkylation. For instance, palladium-catalyzed C-H activation directed by the diazene group can facilitate the introduction of substituents at the ortho position. Although less common for alkyl groups than for other functionalities, this approach offers a pathway to ortho-functionalized azobenzenes.

Another viable route is the coupling of ortho-substituted aryl halides with hydrazine (B178648) derivatives, followed by oxidation. This method allows for the pre-introduction of the butyl groups onto the phenyl rings before the formation of the diazene bridge, thereby circumventing the steric challenges associated with direct functionalization of the azobenzene (B91143) core.

Furthermore, the synthesis of sterically hindered N-tosylhydrazones featuring ortho-substituents and their subsequent coupling with aryl halides under palladium catalysis has proven effective for creating sterically encumbered structures. This approach could be adapted for the synthesis of symmetric diazenes by employing a suitable reaction design.

A comparative overview of potential synthetic strategies is presented below:

| Synthesis Strategy | Description | Applicability for this compound | Key Considerations |

| Modified Mills Reaction | Condensation of 2-butylaniline (B1265583) with 2-butylnitrosobenzene. | Potentially low yielding due to steric hindrance around the reactive centers. | Requires synthesis of the nitrosobenzene (B162901) precursor. |

| Oxidative Coupling | Direct oxidation of 2-butylaniline to form the diazene. | Can be inefficient for ortho-substituted anilines, leading to side products. | Catalyst selection is crucial to overcome steric hindrance. |

| Palladium-Catalyzed C-H Alkylation | Direct alkylation of azobenzene at the ortho positions. | Challenging for introducing butyl groups directly; more established for other substituents. | Requires specific directing groups and optimization of reaction conditions. |

| Coupling of Aryl Halides | Reaction of an ortho-butylated aryl halide with a hydrazine equivalent, followed by oxidation. | A more versatile and often higher-yielding approach for sterically hindered diazenes. | Availability of the starting ortho-butylated aryl halide. |

| Hydrazone Chemistry | Coupling of ortho-butylated N-tosylhydrazones. | An effective method for constructing sterically congested C-N bonds. | Requires the synthesis and handling of hydrazone intermediates. |

Development of Multi-Substituted Diazene Systems

Building upon the core structure of this compound, the development of multi-substituted systems involves the introduction of additional functional groups onto the phenyl rings. This further functionalization allows for the fine-tuning of the molecule's properties for specific applications. The presence of the ortho-butyl groups significantly influences the regioselectivity of subsequent reactions.

The steric bulk of the ortho-butyl groups can direct incoming substituents to the less hindered para- and meta-positions. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely yield products with substitution at the para-position relative to the diazene bridge due to the directing effects of the alkyl group and the diazene moiety, as well as the steric hindrance at the other ortho-position.

Creating multi-ortho-substituted systems, for instance, introducing a second substituent adjacent to the butyl group, is synthetically challenging. Such structures would likely require a bottom-up approach, starting with a pre-functionalized benzene (B151609) derivative that already contains the desired substitution pattern before the diazene is formed.

The table below outlines potential strategies for creating multi-substituted derivatives of this compound:

| Functionalization Reaction | Target Position | Expected Outcome | Synthetic Considerations |

| Nitration | Para to diazene | Introduction of a nitro group, a strong electron-withdrawing group. | Requires careful control of reaction conditions to avoid over-substitution or side reactions. |

| Halogenation | Para to diazene | Introduction of chloro, bromo, or iodo substituents. | The choice of halogenating agent and catalyst will influence regioselectivity. |

| Friedel-Crafts Acylation | Para to diazene | Introduction of an acyl group, which can be further modified. | Steric hindrance may reduce reaction efficiency. |

| Further Ortho-Substitution | Ortho to butyl group | Highly challenging due to severe steric crowding. | Would likely require a multi-step synthesis starting from a polysubstituted benzene ring. |

Impact of Functionalization on Photoreactivity and Electronic Properties

The introduction of substituents, particularly at the ortho-positions, has a profound impact on the photoreactivity and electronic properties of azobenzenes. In the case of this compound, the bulky butyl groups impose significant steric strain, which influences the molecule's conformation and, consequently, its spectral and photochemical behavior.

Electronic Properties: Ortho-alkylation is known to cause a twisting of the phenyl rings relative to the plane of the N=N double bond. This distortion affects the π-conjugation across the molecule. The electronic spectra of ortho-substituted azobenzenes show distinct changes compared to the parent azobenzene. Specifically, the n→π* transition, which is responsible for the photoisomerization from the stable E-isomer to the metastable Z-isomer, is often red-shifted (moved to longer wavelengths) in ortho-alkylated derivatives. This shift can make the molecule responsive to visible light, which is advantageous for applications in biological systems and materials science.

The π→π* transition may also be affected, often showing a blue shift and a decrease in intensity due to the reduced planarity and conjugation of the system.

Photoreactivity: The steric hindrance introduced by the ortho-butyl groups has a significant effect on the kinetics of both photoisomerization and thermal back-isomerization. The bulky substituents can sterically destabilize the planar E-isomer and lower the energy barrier for the E→Z photoisomerization.

Conversely, the thermal stability of the Z-isomer is often dramatically increased in ortho-substituted azobenzenes. The bulky groups prevent the molecule from easily returning to the planar E-conformation, thus extending the lifetime of the Z-state. For some ortho-substituted azobenzenes, the half-life of the Z-isomer can be extended from hours to months.

The table below summarizes the expected effects of ortho-butyl substitution on the properties of the diazene core:

| Property | Effect of Ortho-Butyl Substitution | Rationale |

| λmax (n→π) | Red-shift (to longer wavelengths) | Steric hindrance causes twisting, which can alter the energy levels of the molecular orbitals involved in the transition. |

| λmax (π→π) | Blue-shift (to shorter wavelengths) | Reduced planarity disrupts π-conjugation across the molecule. |

| E→Z Photoisomerization | Can be facilitated by visible light | The red-shifted n→π* absorption band extends into the visible region of the spectrum. |

| Z→E Thermal Isomerization Rate | Significantly decreased | Steric hindrance from the bulky butyl groups stabilizes the non-planar Z-isomer and increases the energy barrier for thermal relaxation to the E-isomer. |

| Quantum Yield | May be altered | Steric effects can influence the efficiency of the isomerization process upon photoexcitation. |

Applications in Materials Science and Molecular Devices

Molecular Switching and Photochromic Materials

Photochromic materials, which undergo a reversible change in color or other properties upon exposure to light, are at the heart of molecular switching technologies. Azobenzenes are a prime example of such materials.

The design of effective azobenzene-based molecular switches relies on several key principles. The core of the switch is the N=N double bond, which allows for E/Z (or trans/cis) isomerization. The wavelength of light required to trigger this switch, the thermal stability of the resulting isomer, and the quantum yield of the photochemical reaction can be precisely tuned by modifying the aromatic rings with various substituents.

For a hypothetical switch based on (E)-Bis(2-butylphenyl)diazene, the ortho-butyl groups would be a critical design element. Steric hindrance introduced by bulky ortho-substituents is known to destabilize the planar trans isomer and can affect the energy barrier for thermal back-isomerization from the cis state. This can lead to faster thermal relaxation, which may be desirable or undesirable depending on the specific application.

Table 1: General Influence of Substituents on Azobenzene (B91143) Switch Properties

| Substituent Position | Type of Substituent | General Effect on Switching Properties |

| Ortho | Bulky Alkyl (e.g., butyl) | May decrease the thermal stability of the E-isomer and alter the absorption spectra. Can influence the kinetics of the photoisomerization process. |

| Para | Electron-donating | Typically red-shifts the absorption bands, allowing for switching with longer wavelength light. |

| Para | Electron-withdrawing | Typically blue-shifts the absorption bands. |

Note: This table represents general trends in azobenzene chemistry; specific data for this compound is not available.

The integration of azobenzene units into polymer chains allows for the creation of smart materials that can respond to light. When the azobenzene units within a polymer matrix are switched with light, the collective molecular motion can induce macroscopic changes in the material's shape, size, or surface properties.

For this compound to be used in such systems, it would first need to be functionalized to allow for polymerization. The steric bulk of the ortho-butyl groups could influence how the molecules pack within a polymer, potentially creating more free volume and affecting the mechanical properties of the resulting material.

Organic Electronic and Semiconductor Applications

The development of organic electronics relies on molecules with specific electronic properties, such as the ability to transport charge.

Charge transport in organic materials often occurs through a "hopping" mechanism between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between molecules, which is in turn governed by their molecular packing and orbital overlap. Azobenzene derivatives, with their conjugated π-systems, have been explored in this context.

The electronic properties of this compound would be influenced by its butyl substituents. While alkyl groups are generally considered electronically neutral, they can affect molecular packing in the solid state. The significant steric hindrance from the ortho-butyl groups would likely prevent the close, ordered packing that is typically required for efficient charge transport, potentially limiting its applicability as an organic semiconductor.

Molecular Machines and Nanodevices

Molecular machines are single molecules or small assemblies of molecules that can perform a mechanical-like movement in response to an external stimulus.

The large and reversible change in geometry during the E to Z isomerization of azobenzene can be harnessed to perform work at the nanoscale. This principle has been used to create light-driven molecular grippers, rotors, and actuators.

The force and amplitude of the motion generated by an azobenzene unit are key parameters. The ortho-butyl groups in this compound would define the spatial sweep of the phenyl rings during isomerization. While the fundamental motion would be similar to other azobenzenes, the specific trajectory and the energy landscape of the switching process would be unique to this molecule. However, without experimental or computational studies on this specific compound, a detailed description of its potential as a molecular machine component cannot be provided.

Despite a comprehensive search for scientific literature, no specific research findings or data were found for the chemical compound "this compound" within the context of supramolecular assemblies, host-guest chemistry, the engineering of photoresponsive supramolecular architectures, or photocontrolled inclusion and complexation properties.

The conducted searches on broad scientific databases and academic journals did not yield any publications detailing the synthesis, characterization, or application of "this compound" for the specified topics. General information on azobenzene derivatives and their photoresponsive behavior in supramolecular chemistry is available rsc.orgunibo.it. For instance, research has been conducted on other substituted azobenzenes, such as tetra-ortho-isopropoxy-substituted azobenzene, which forms a host-guest complex with γ-cyclodextrin nih.gov. Similarly, the behavior of various azobenzene analogues has been studied within coordination cages nih.gov. The principles of designing photoresponsive polymer-azobenzene complexes through noncovalent interactions like hydrogen and halogen bonding are also well-documented rsc.org.

However, these findings are not directly applicable to "this compound" as the specific nature and position of substituents on the azobenzene core critically determine its physicochemical properties, including its photoisomerization behavior and its potential for forming supramolecular assemblies and host-guest complexes. Without experimental or theoretical data for this particular compound, any discussion on its applications in materials science and molecular devices as requested would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound "this compound" and its applications as per the provided outline cannot be generated at this time due to the absence of relevant scientific information. Further experimental research on this specific compound is required before a detailed and accurate article can be written.

Catalysis and Reaction Chemistry Involving E Bis 2 Butylphenyl Diazene Derivatives

Role of Diazene (B1210634) Compounds as Ligands or Catalysts in Organic Transformations

Aromatic diazene compounds are synthesized through various catalytic methods and can themselves be precursors to catalytically active species. Transition metals play a crucial role in the efficient synthesis of these molecules, overcoming the limitations of traditional methods like the coupling of diazonium salts. mdpi.com

Recent advances have focused on the direct oxidation of aromatic amines and the coupling of aryl azides, often employing transition metal catalysts. For instance, dinuclear nickel complexes have proven uniquely effective in catalyzing nitrene dimerization from aryl azides to form azoarenes, generating only nitrogen gas as a byproduct. researchgate.netacs.org This method tolerates a wide range of functional groups, avoiding the need for stoichiometric redox reagents. acs.org Other transition metals, including copper, have also been widely used. Copper-catalyzed reactions can facilitate the synthesis of aryl azides from aryl halides or boronic acids, which are key precursors for diazene synthesis. mdpi.com Furthermore, green chemistry approaches have been developed, such as the use of inexpensive mesoporous manganese oxide materials to catalyze the oxidative homo- or cross-coupling of aniline (B41778) derivatives using air as the terminal oxidant. mdpi.com

Table 1: Catalytic Methods for the Synthesis of Aromatic Diazene Derivatives

| Catalytic System | Reactants | Product | Key Features |

| Dinuclear Nickel Complex | Aryl Azides | Azoarenes | High efficiency, broad functional group tolerance, N₂ is the only byproduct. acs.org |

| Copper(I) Iodide / L-proline | Aryl/Vinyl Halides + NaN₃ | Aryl/Vinyl Azides | Precursor synthesis for diazenes. mdpi.com |

| Copper(II) Sulfate | Aryl Boronic Acids + NaN₃ | Aryl Azides | Mild reaction conditions for precursor synthesis. mdpi.com |

| Mesoporous Manganese Oxide | Aniline Derivatives | Aromatic Azo Compounds | Cost-effective, uses air as the terminal oxidant. mdpi.com |

Investigation of Radical Formation and Reactivity in Diazene Systems

The diazene functional group is intrinsically linked to radical chemistry. The formation and reactivity of radical species are central to many transformations involving aromatic diazenes, from their synthesis and degradation to their electrochemical behavior.

One of the most fundamental processes is the one-electron reduction of the azo group, which typically forms a stable radical anion. researchgate.netutexas.edu This intermediate is a key species in the electrochemical reduction of azobenzenes. The stability and lifetime of this radical anion can be controlled by the nature of the substituents on the aryl rings. researchgate.net

Furthermore, aryl radicals are implicated in the metabolism and genotoxicity of related compounds like arylhydrazines, which are readily oxidized to form diazenes and subsequently arenediazonium ions. nih.gov These diazonium ions can then decompose to form highly reactive aryl radicals. Electron spin resonance (ESR) spin trapping studies have successfully identified the formation of aryl radicals during the microsomal metabolism of arylhydrazine derivatives. nih.gov The intensity of the aryl radical signal has been shown to parallel the extent of DNA adduct formation, suggesting the radical is the key intermediate in this process. nih.gov

The cleavage of the bonds associated with the diazene moiety can also proceed through radical pathways. While the strong N=N double bond is generally stable, its cleavage can be induced under specific conditions. nih.gov Additionally, visible-light-driven photocatalysis has emerged as a powerful strategy for the cleavage of C–N bonds in amines and their derivatives, often proceeding through radical mechanisms under mild conditions. rsc.org

Reduction and Oxidation Reactions of the Diazene Moiety

The redox chemistry of the diazene group is a defining characteristic of aromatic azo compounds. The moiety can undergo both reduction and oxidation, processes that are fundamental to their application in areas like molecular switches and energy storage. researchgate.netuni-giessen.de

Reduction Reactions

The electrochemical reduction of aromatic azo compounds in aprotic media, such as dimethylformamide (DMF), has been studied extensively. The process generally occurs in two distinct one-electron steps. utexas.edu

First Reduction Step: The diazene molecule accepts one electron to form a stable anion radical. This step is typically a rapid and reversible electron transfer. utexas.edu

Second Reduction Step: The anion radical accepts a second electron to form a dianion. This dianion is generally unstable and highly basic, quickly reacting with any available proton source (even residual water in the solvent) to form a protonated species, which is often the corresponding hydrazine (B178648) derivative. utexas.edu

This two-step reduction mechanism is similar to that observed for aromatic hydrocarbons. utexas.edu The specific reduction potentials are influenced by the electronic nature of the substituents on the phenyl rings. researchgate.net

Table 2: General Mechanism of Electrochemical Reduction of Aromatic Diazenes

| Step | Reaction | Intermediate/Product | Characteristics |

| 1 | Ar-N=N-Ar + e⁻ ⇌ [Ar-N=N-Ar]•⁻ | Anion Radical | Reversible, one-electron transfer. utexas.edu |

| 2 | [Ar-N=N-Ar]•⁻ + e⁻ ⇌ [Ar-N=N-Ar]²⁻ | Dianion | Followed by a rapid, irreversible chemical reaction (protonation). utexas.edu |

| 3 | [Ar-N=N-Ar]²⁻ + 2H⁺ → Ar-NH-NH-Ar | Hydrazine Derivative | The dianion is a strong base and reacts with proton sources. utexas.edu |

Oxidation Reactions

The diazene moiety itself is in a relatively high oxidation state. Therefore, oxidation reactions typically refer to the synthesis of diazenes from their reduced precursors, such as hydrazines or anilines. A variety of methods have been developed for this oxidative transformation.

A facile and common method is the oxidation of 1,2-diarylhydrazines. Reagents like (diacetoxyiodo)benzene (B116549) can efficiently oxidize N-Boc-protected diarylhydrazines to the corresponding diaryldiazenes in good to excellent yields, tolerating both electron-donating and electron-withdrawing groups. researchgate.net More environmentally benign methods have also been developed, utilizing metal-free, recyclable reagents like oxoammonium salts (e.g., Bobbitt's salt). acs.org Computational studies suggest that this particular oxidation proceeds via a polar hydride transfer mechanism. acs.org

Electrochemical methods also provide a sustainable route for synthesizing diazenes. The anodic oxidation of N,N′-disubstituted sulfamides, which can be prepared from primary amines, yields the corresponding diazenes without the need for harsh chemical chlorinating agents. acs.org This electrochemical approach is applicable to the synthesis of dialkyl, mixed alkyl/aryl, and diaryl diazenes. acs.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (E)-Bis(2-butylphenyl)diazene, and how can reaction conditions be optimized for academic research?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. For optimization:

- Use stoichiometric control of nitrosating agents (e.g., NaNO₂/HCl) to minimize byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ UV-Vis spectroscopy.

- Purify via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the (E)-isomer .

Q. How can researchers accurately determine the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to confirm stereochemistry and bond angles .

- Spectroscopic validation : Cross-validate with -NMR (chemical shifts for aromatic protons) and -NMR (quaternary carbon assignments).

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHN | |

| Molecular weight | 294.44 g/mol | |

| Density | 1.22 g/cm³ | |

| Boiling point | 410.1°C (at 760 mmHg) |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in sealed, light-resistant containers at 4°C to avoid thermal degradation .

- Disposal : Collect waste in labeled containers for incineration or authorized hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT modeling : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO/LUMO energies and band gaps.

- Applications : Compare computed dipole moments and π-π stacking behavior with experimental UV-Vis spectra (e.g., λ shifts in solvent polarity studies) .

Q. What advanced spectroscopic techniques resolve electronic transitions and intermolecular interactions in this compound?

- Methodological Answer :

- UV-Vis/NIR spectroscopy : Analyze transitions in solutions (e.g., 300–500 nm range) to assess conjugation effects .

- Cyclic Voltammetry (CV) : Measure redox potentials to determine electron-withdrawing/donating substituent effects .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify nitrogen bonding environments (N=N vs. aryl-N) .

Q. How should researchers address discrepancies in experimental data (e.g., conflicting spectroscopic results) for this compound?

- Methodological Answer :

- Statistical validation : Apply t-tests or ANOVA to compare replicate measurements (e.g., NMR integration values) .

- Cross-technique verification : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight if NMR/CV data conflict .

- Error source analysis : Check for solvent impurities, oxygen interference, or isomerization during sample preparation .

Q. What strategies ensure rigorous literature review and data validation for studies on this compound?

- Methodological Answer :

- Database searches : Use SciFinder and Reaxys to compile synthesis routes, physical properties, and hazard data .

- Critical appraisal : Prioritize peer-reviewed journals over non-academic sources; exclude unverified platforms (e.g., ) .

毕业论文说明1:05:11

Ethical and Methodological Considerations

Q. How can researchers design experiments to minimize environmental impact when using this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.